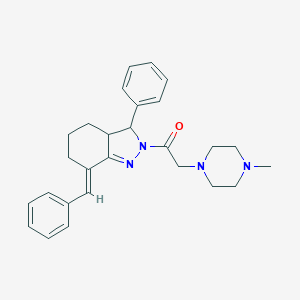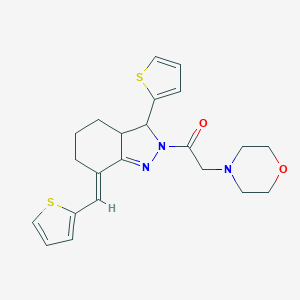![molecular formula C21H19ClN4OS B292128 2-[5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl 1-methyl-1H-imidazol-2-yl sulfide](/img/structure/B292128.png)
2-[5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl 1-methyl-1H-imidazol-2-yl sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl 1-methyl-1H-imidazol-2-yl sulfide, also known as CP-31398, is a small molecule compound that has been studied for its potential therapeutic applications in cancer treatment. This compound has been shown to exhibit anti-tumor properties in preclinical studies, making it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of 2-[5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl 1-methyl-1H-imidazol-2-yl sulfide involves its ability to bind to and stabilize the tumor suppressor protein p53. This protein plays a critical role in regulating the cell cycle and preventing the formation of cancerous cells. In many types of cancer, the p53 protein is mutated or inactive, leading to uncontrolled cell growth. 2-[5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl 1-methyl-1H-imidazol-2-yl sulfide has been shown to restore the activity of p53, leading to the induction of apoptosis and inhibition of tumor growth.
Biochemical and Physiological Effects:
2-[5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl 1-methyl-1H-imidazol-2-yl sulfide has been shown to have a number of biochemical and physiological effects. In addition to its ability to stabilize p53, it has been shown to inhibit the activity of a number of enzymes involved in cell proliferation and survival. It has also been shown to induce the expression of genes involved in apoptosis and DNA repair.
Advantages and Limitations for Lab Experiments
One advantage of 2-[5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl 1-methyl-1H-imidazol-2-yl sulfide in lab experiments is its specificity for cancer cells. This allows researchers to selectively target cancer cells without affecting normal cells. However, one limitation of 2-[5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl 1-methyl-1H-imidazol-2-yl sulfide is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are a number of future directions for research on 2-[5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl 1-methyl-1H-imidazol-2-yl sulfide. One area of interest is the development of more efficient synthesis methods to increase the yield of the compound. Another area of interest is the investigation of the potential of 2-[5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl 1-methyl-1H-imidazol-2-yl sulfide in combination with other cancer treatments, such as chemotherapy or radiation therapy. Additionally, further studies are needed to determine the optimal dosing and administration of 2-[5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl 1-methyl-1H-imidazol-2-yl sulfide for maximum efficacy.
Synthesis Methods
The synthesis of 2-[5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl 1-methyl-1H-imidazol-2-yl sulfide involves the reaction of 1-methyl-1H-imidazole-2-thiol with 4-chloroacetophenone to form 2-(1-methyl-1H-imidazol-2-ylthio)acetophenone. This intermediate is then reacted with 4-phenyl-3,4-dihydropyrazol-5-one in the presence of a base to form 2-[5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl 1-methyl-1H-imidazol-2-yl sulfide.
Scientific Research Applications
2-[5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl 1-methyl-1H-imidazol-2-yl sulfide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, while having minimal effects on normal cells. 2-[5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl 1-methyl-1H-imidazol-2-yl sulfide has also been shown to inhibit the growth of tumors in animal models of cancer.
properties
Molecular Formula |
C21H19ClN4OS |
|---|---|
Molecular Weight |
410.9 g/mol |
IUPAC Name |
1-[3-(4-chlorophenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-2-(1-methylimidazol-2-yl)sulfanylethanone |
InChI |
InChI=1S/C21H19ClN4OS/c1-25-12-11-23-21(25)28-14-20(27)26-19(16-7-9-17(22)10-8-16)13-18(24-26)15-5-3-2-4-6-15/h2-12,19H,13-14H2,1H3 |
InChI Key |
KHHOVNXCJBLTMO-UHFFFAOYSA-N |
SMILES |
CN1C=CN=C1SCC(=O)N2C(CC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Canonical SMILES |
CN1C=CN=C1SCC(=O)N2C(CC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-methyl-N'-[(5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-9-ylsulfanyl)acetyl]urea](/img/structure/B292045.png)
![7-Amino-2-(4-chlorophenyl)-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B292048.png)
![2-(4-allyl-5-{[2-(4-morpholinyl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-5-(4-chlorophenyl)-3-thienylamine](/img/structure/B292049.png)
![(3Z)-2-amino-3-(1,3-benzodioxol-5-ylhydrazinylidene)-7-imino-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B292053.png)
![2,7-Diamino-3-(2-furylmethyl)-5-(5-methyl-2-furyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B292057.png)
![2,7-Diamino-5-phenyl-3-(2-thienylmethyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B292058.png)
![2,7-diamino-3-[(4-methylphenyl)methyl]-5-pyridin-3-yl-1,5-dihydropyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B292059.png)
![2-{[4-cyclohexyl-5-(4,5-dihydro-2H-benzo[g]indazol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B292060.png)

![3-(1,3,4-oxadiazol-2-yl)-4,5-dihydro-2H-benzo[g]indazole](/img/structure/B292062.png)


![2-cyano-N-methyl-3-oxo-3-(1-phenyl-4,5-dihydro-1H-benzo[g]indazol-3-yl)propanethioamide](/img/structure/B292067.png)
![2-{[4-allyl-5-(1-phenyl-4,5-dihydro-1H-benzo[g]indazol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B292068.png)